An In-Depth Technical Guide to the Physicochemical Profiling of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine for Drug Discovery and Development
An In-Depth Technical Guide to the Physicochemical Profiling of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine (IUPAC Name: 1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone). In the landscape of contemporary drug discovery, a profound understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a critical determinant of its journey from a promising lead to a viable clinical candidate. This document is structured to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and the practical, field-proven methodologies for determining the key physicochemical parameters of this and similar molecules. We will delve into the strategic importance and experimental determination of the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and aqueous solubility. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step protocols. While specific experimental data for 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is not yet publicly available, this guide furnishes the necessary intellectual and procedural toolkit for its thorough evaluation.
Introduction: The Strategic Imperative of Physicochemical Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant rate of attrition at various stages of development. A primary contributor to this failure is a suboptimal physicochemical profile, which can lead to poor pharmacokinetic and pharmacodynamic properties. The molecule at the heart of this guide, 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, possesses a 1,4-diazepane scaffold, a privileged structure in medicinal chemistry known to be a component of various biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have shown a wide spectrum of activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, and even anticancer effects.[1][4]
Given the therapeutic potential of this chemical space, a rigorous and early-stage characterization of the physicochemical properties of novel analogs like 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine is paramount. These properties, namely pKa, lipophilicity (logP), and aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5] An early and accurate assessment of these parameters allows for the rational design of molecules with improved "drug-like" properties, thereby de-risking the development process and increasing the probability of success.
This guide is, therefore, not a mere compilation of data but a strategic manual for the modern drug hunter. It champions a proactive, rather than reactive, approach to physicochemical science in drug discovery.
Structural and Molecular Attributes
A foundational understanding of the molecule's structure is the first step in its comprehensive evaluation.
| Property | Value | Source |
| IUPAC Name | 1-[4-(2-aminoethyl)-1,4-diazepan-1-yl]ethanone | PubChem |
| Molecular Formula | C₉H₁₉N₃O | [6] |
| Molecular Weight | 185.271 g/mol | [6] |
| CAS Number | 928003-92-3 | [6] |
| Chemical Structure | PubChem |
The Acid Dissociation Constant (pKa): A Master Variable of Physiological Behavior
The pKa of a molecule is a measure of its acidity or basicity and is defined as the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.[7] For a molecule like 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, which contains both a primary amine and tertiary amines within the diazepane ring, understanding its pKa is crucial. The ionization state of a drug profoundly influences its solubility, permeability across biological membranes, and binding to its target.[5][8]
The primary and tertiary amines in the structure are expected to be the main ionizable centers, acting as bases that will be protonated at physiological pH. The amide group is generally considered neutral under physiological conditions. The presence of multiple basic centers suggests that the molecule will have at least two pKa values.
Predicted and Experimental pKa Values
| Ionizable Group | Predicted pKa | Experimental pKa | Method |
| Primary Amine | ~9.5 - 10.5 | Not Determined | - |
| Tertiary Amine (diazepane ring) | ~7.5 - 8.5 | Not Determined | - |
Predicted values are estimations based on the functional groups present and should be confirmed experimentally.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[9]
3.2.1. Principle
The principle lies in the direct measurement of pH changes in a solution of the analyte upon the addition of a titrant. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the ionizable group has been neutralized.[10][11]
3.2.2. Materials and Equipment
-
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine sample
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining constant ionic strength
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas for purging
3.2.3. Step-by-Step Methodology [11][12][13]
-
Sample Preparation: Prepare a 1 mM solution of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine in deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.
-
System Blank Titration: Perform a titration of the solvent system (deionized water with 0.15 M KCl) with the standardized HCl and NaOH to determine the contribution of the solvent to the titration curve.
-
Sample Titration (Acidic Titration):
-
Pipette a known volume (e.g., 20 mL) of the sample solution into the titration vessel.
-
Place the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode and temperature probe.
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide.
-
Start the titration by adding small, precise increments of standardized 0.1 M HCl.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least 2-3 units below the expected lowest pKa.
-
-
Sample Titration (Basic Titration):
-
Using the same solution from the acidic titration, titrate back with standardized 0.1 M NaOH.
-
Add small, precise increments of the base, recording the pH after each addition.
-
Continue the titration until the pH has risen by at least 2-3 units above the expected highest pKa.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both the acidic and basic titrations.
-
Determine the equivalence points from the first derivative of the titration curve.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Specialized software can be used for more accurate determination of the pKa values from the titration data.
-
3.2.4. Causality Behind Experimental Choices
-
Constant Ionic Strength: Maintained with KCl to minimize changes in the activity coefficients of the ions, ensuring that the measured pH is a true reflection of the hydrogen ion concentration.
-
Nitrogen Purging: Removal of dissolved CO₂ is critical as it can form carbonic acid, which would interfere with the titration of a basic compound.
-
Back-Titration: Performing both an acidic and a basic titration can improve the accuracy and provide a more complete picture of the ionization behavior.
Visualization of pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): The Gatekeeper of Membrane Permeability
Lipophilicity, or the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, such as the gastrointestinal mucosa and the blood-brain barrier.[14][15] It is a key factor influencing a drug's absorption, distribution, and potential for off-target effects.[16] Lipophilicity is typically quantified as the logarithm of the partition coefficient (logP) for the neutral form of the molecule between an organic solvent (commonly n-octanol) and water.[14] The distribution coefficient (logD) is used for ionizable compounds and represents the partition at a specific pH.
Predicted and Experimental Lipophilicity Values
| Parameter | Predicted Value | Experimental Value | Method |
| XlogP | -1.0 | - | In silico prediction (PubChem) |
| logP | Not Predicted | Not Determined | - |
| logD at pH 7.4 | Not Predicted | Not Determined | - |
The predicted XlogP of -1.0 suggests that the molecule is relatively hydrophilic, which would favor good aqueous solubility but may present challenges for passive diffusion across lipid membranes. Experimental verification is essential.
Experimental Protocol: Shake-Flask Method for logP/logD Determination (OECD 107)
The shake-flask method is the "gold standard" for determining logP and logD values.[7][17] It involves measuring the concentration of the compound in two immiscible phases (n-octanol and water/buffer) after they have reached equilibrium.[8]
4.2.1. Principle
A solution of the compound is prepared in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached. The concentration of the compound in each phase is then determined, and the logP/logD is calculated from the ratio of these concentrations.[7][17]
4.2.2. Materials and Equipment
-
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine sample
-
n-Octanol (reagent grade, pre-saturated with water/buffer)
-
Water or appropriate buffer (e.g., phosphate buffer at pH 7.4 for logD, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)
4.2.3. Step-by-Step Methodology [7][8][17]
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a centrifuge tube, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase (e.g., 5 mL of each).
-
Add a small aliquot of the compound's stock solution.
-
Securely cap the tube and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C).
-
-
Phase Separation: Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases, avoiding any contamination from the interface.
-
Concentration Analysis: Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
Calculate logP or logD as: logP (or logD) = log₁₀(P)
-
4.2.4. Causality Behind Experimental Choices
-
Pre-saturation of Phases: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.
-
Centrifugation: This ensures a clean separation of the two phases, preventing the formation of emulsions that can lead to inaccurate results.
-
Validated Analytical Method: The use of a sensitive and specific analytical method is essential for accurately quantifying the compound in each phase, especially when the partitioning is highly skewed to one phase.
Visualization of logP/logD Determination Workflow
Caption: Workflow for logP/logD determination by the shake-flask method.
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a fundamental property that dictates the dissolution rate of a solid compound and, consequently, its absorption and bioavailability after oral administration.[18][19] Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.[18] For 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine, which is predicted to be hydrophilic, good aqueous solubility is expected, but this must be confirmed experimentally.
Predicted and Experimental Aqueous Solubility
| Solubility Type | Predicted Value | Experimental Value | Method |
| Thermodynamic Solubility | High | Not Determined | - |
| Kinetic Solubility | High | Not Determined | - |
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the most relevant measure for understanding its intrinsic dissolution properties.[20][21]
5.2.1. Principle
An excess amount of the solid compound is added to the solvent (e.g., water or buffer) and agitated until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.[19][22]
5.2.2. Materials and Equipment
-
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine solid sample
-
Water or appropriate buffers (e.g., pH 1.2, 4.5, 6.8 to mimic the GI tract)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Filtration device (e.g., syringe filters with low-binding membrane)
-
Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)
5.2.3. Step-by-Step Methodology [19][22][23]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid present.
-
Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Concentration Analysis: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
Confirmation of Equilibrium: It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is constant, confirming that equilibrium has been reached.
5.2.4. Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results. 37 °C is often used to mimic physiological conditions.
-
Filtration: This step is critical for removing any undissolved particles that would lead to an overestimation of the solubility.
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds.[5][16][24] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[15][24]
5.3.1. Principle
A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected, typically by turbidimetry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[16][24]
5.3.2. Materials and Equipment
-
2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine sample
-
DMSO
-
Aqueous buffer (e.g., PBS at pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of measuring turbidity or UV absorbance
5.3.3. Step-by-Step Methodology [15][16][24]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Detection:
-
Turbidimetric Method: Measure the light scattering in each well using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed.
-
Direct UV Method: After incubation, filter the contents of the wells and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.
-
-
Data Analysis: Plot the measured signal (turbidity or concentration) against the nominal compound concentration to determine the kinetic solubility.
Visualization of Solubility Determination Workflows
Caption: Workflows for thermodynamic and kinetic solubility determination.
Synthesis and Biological Context
Conclusion: A Roadmap for Rational Drug Design
This technical guide has laid out a comprehensive and scientifically rigorous framework for the physicochemical characterization of 2-(4-Acetyl-1,4-diazepan-1-YL)ethanamine. While experimental data for this specific molecule is currently lacking, the detailed protocols and the underlying scientific principles provided herein offer a clear roadmap for its evaluation. By systematically determining the pKa, logP/logD, and aqueous solubility, researchers can gain invaluable insights into the potential of this compound as a drug candidate. This knowledge will not only inform the interpretation of biological data but also guide the rational design of future analogs with optimized ADME properties. The proactive application of these fundamental physicochemical principles is a cornerstone of modern, efficient, and successful drug discovery.
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